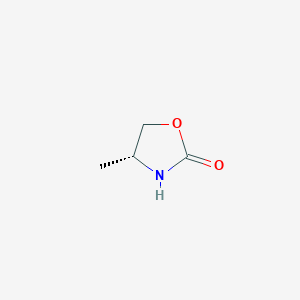
(R)-4-Methyloxazolidin-2-one
Vue d'ensemble
Description
(R)-4-Methyloxazolidin-2-one, also known as (R)-4-Methyloxazolidine-2-one, is an organic compound with the molecular formula C4H7NO2. It is an isomer of (S)-4-Methyloxazolidin-2-one and is a member of the oxazolidine family. This compound has a wide range of applications in the field of synthetic organic chemistry and is used in the synthesis of various compounds. It is also used in the production of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chiral Auxiliary in Asymmetric Synthesis : (Davies, Sanganee, & Szolcsányi, 1999) demonstrated that (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one is effective as a chiral auxiliary for stereoselective conjugate additions, aiding in the asymmetric synthesis of compounds like (−)-Aplysillamide B.
Inhibitors of Enterovirus 71 3C Protease : (Ma et al., 2018) found that modifying 4-iminooxazolidin-2-one-based inhibitors led to compounds with potent inhibitory activity against enterovirus 71 3C protease, suggesting potential as anti-EV71 drug candidates.
3D-QSAR of Antibacterials : (Karki & Kulkarni, 2001) conducted a 3D quantitative structure-activity relationship study on 3-aryloxazolidin-2-one antibacterials. They determined that antibacterial activity depends on electronic, spatial, and thermodynamic factors.
Design of Chiral Auxiliaries for Cycloaddition : (Robiette et al., 2003) designed (R)-4-phenyloxazolidin-2-thione as an effective chiral auxiliary for the cycloaddition of 1-aminodiene, showcasing the versatility of oxazolidin-2-one derivatives in organic synthesis.
Biological Activity of Foldamers : (Del Secco et al., 2017) studied hybrid foldamers containing the (4R,5S)‐4‐carboxy‐5‐methyloxazolidin‐2‐one moiety. They found these oligomers selectively target human monocytes and granulocytes, indicating potential biomedical applications.
Synthesis of Functionalized Oxazolidinones : (Park et al., 2003) achieved the synthesis of N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, demonstrating the utility of these compounds in synthesizing analogs of amino acids and peptides.
Pseudopeptides That Fold into β-Bend Ribbon Spirals : (Tomasini, Luppi, & Monari, 2006) synthesized oligomers containing the 4-carboxy-5-methyloxazolidin-2-one moiety and found that they fold into β-bend ribbon spirals, a subtype of the 310-helix.
Propriétés
IUPAC Name |
(4R)-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370540 | |
| Record name | (R)-4-Methyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Methyloxazolidin-2-one | |
CAS RN |
4042-43-7 | |
| Record name | (R)-4-Methyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




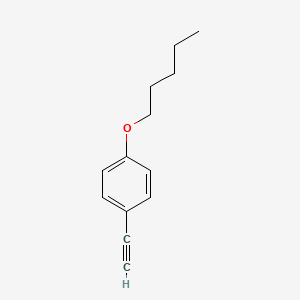
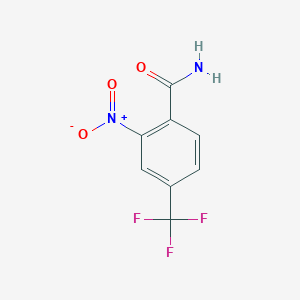


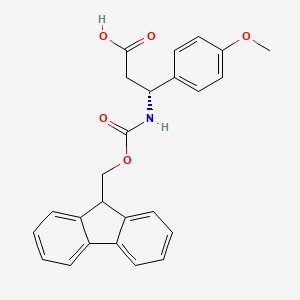
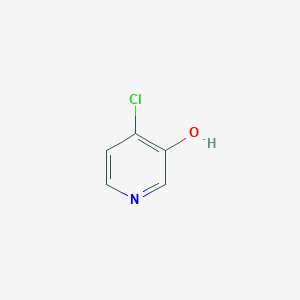
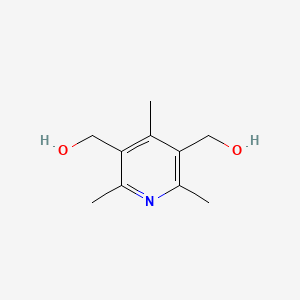
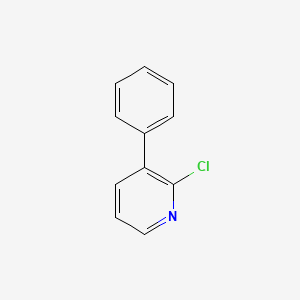
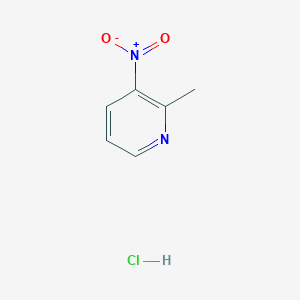
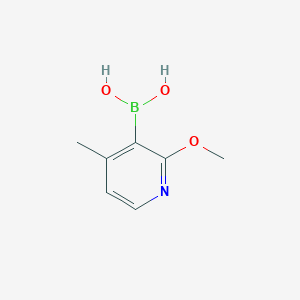
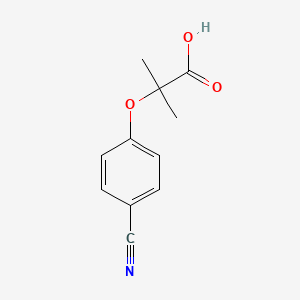
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)